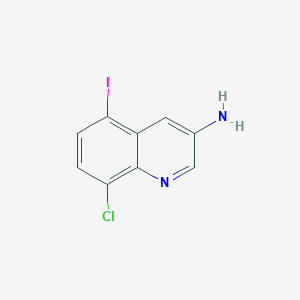
8-Chloro-5-iodoquinolin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-5-iodoquinolin-3-amine is a heterocyclic aromatic compound with the molecular formula C₉H₆ClIN₂ It is a derivative of quinoline, a structure that consists of a benzene ring fused to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-5-iodoquinolin-3-amine typically involves the functionalization of a quinoline derivative. One common method is the halogenation of quinoline, followed by amination. For instance, starting with 8-chloroquinoline, iodination can be achieved using iodine and an oxidizing agent such as hydrogen peroxide. The resulting 8-chloro-5-iodoquinoline can then be subjected to amination using ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and amination processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments helps in achieving high efficiency and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
8-Chloro-5-iodoquinolin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring, enhancing their chemical and biological properties.
Applications De Recherche Scientifique
8-Chloro-5-iodoquinolin-3-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and antiviral activities.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Materials Science: It is explored for its potential use in organic electronics and as a precursor for the synthesis of functional materials.
Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules, aiding in the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of 8-Chloro-5-iodoquinolin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological system and the nature of the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Chloroquinoline: Lacks the iodine substituent but shares similar chemical properties.
5-Iodoquinoline: Lacks the chlorine substituent but has similar reactivity.
8-Hydroxyquinoline: Contains a hydroxyl group instead of chlorine and iodine, with different biological activities.
Uniqueness
8-Chloro-5-iodoquinolin-3-amine is unique due to the presence of both chlorine and iodine substituents, which confer distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for diverse scientific applications.
Propriétés
Formule moléculaire |
C9H6ClIN2 |
|---|---|
Poids moléculaire |
304.51 g/mol |
Nom IUPAC |
8-chloro-5-iodoquinolin-3-amine |
InChI |
InChI=1S/C9H6ClIN2/c10-7-1-2-8(11)6-3-5(12)4-13-9(6)7/h1-4H,12H2 |
Clé InChI |
JUAMIVKGCOKMOB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C=C(C=NC2=C1Cl)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


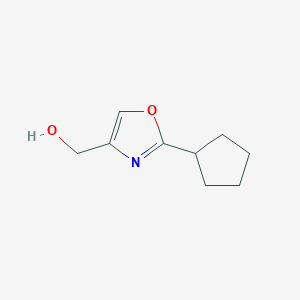
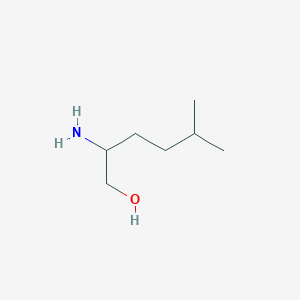
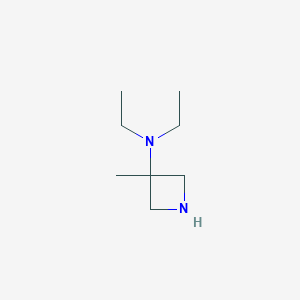
![2-(2-[(4-Fluorophenyl)sulfanyl]ethyl)piperidine](/img/structure/B13236067.png)


![2-[(1-Cyclopropylethyl)amino]-N,N-dimethylacetamide](/img/structure/B13236075.png)
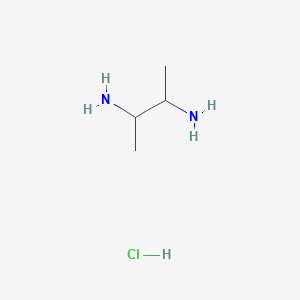
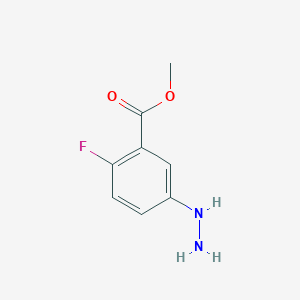
![tert-Butyl N-methyl-N-[2-(oxiran-2-yl)ethyl]carbamate](/img/structure/B13236106.png)
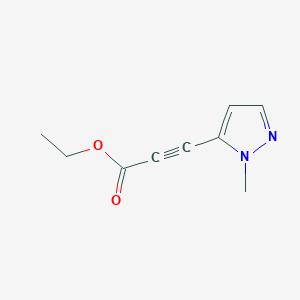
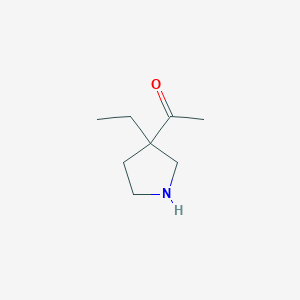
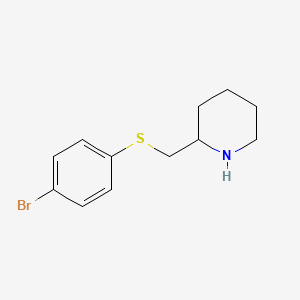
![(2S)-3-[Methyl(prop-2-en-1-yl)amino]-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13236138.png)
